molecular formula C8H11NO2S B8770824 2-Amino-5-isopropylthiophene-3-carboxylic acid

2-Amino-5-isopropylthiophene-3-carboxylic acid

Cat. No. B8770824
M. Wt: 185.25 g/mol
InChI Key: ASHBREDDKSMEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-isopropylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-isopropylthiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-isopropylthiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-amino-5-propan-2-ylthiophene-3-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

ASHBREDDKSMEBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-amino-5-isopropylthiophene-3-carboxylate (59.8 g, 0.3 mol) was dissolved in 210 ml of 50% aqueous ethanol containing 24.6 g (0.6 mol) of sodium hydroxide and refluxed overnight. The ethanol was evaporated in vacuo, and the aqueous solution was extracted twice with chloroform. The aqueous phase was acidified by adjusting the pH to 4.5 with hydrochloric acid. The precipitate was isolated, dissolved in 150 ml of ethanol, and treated with 4 g of charcoal (Norit SU18). The mixture was filtered and concentrated to 100 ml. Water (500 ml) was added and the precipitate was filtered off to yield 39 g (70%) of 2-amino-5-isopropylthiophene-3-carboxylic acid melting with decomposition at 115° C. 1H-NMR (CDCl3, δ) : 1.2 (d, 6H), 2.9 (m, 1H), 5.8 (broad, 2H), 6.65 (s, 1H).
Quantity
59.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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